Oxazolopiridinas

Oxazolopyridines are a class of heterocyclic compounds that possess both oxazole and pyridine rings in their molecular structure. These compounds exhibit diverse chemical properties, making them attractive for various applications in medicinal chemistry, pharmaceuticals, and agrochemicals. The unique electronic and structural features of oxazolopyridines contribute to their potential as drug leads due to the favorable pharmacokinetic profiles and binding affinities towards specific biological targets.

These heterocycles often display excellent stability and can be readily functionalized through various synthetic methods, which facilitates the design and synthesis of structurally diverse analogs with improved properties. Additionally, oxazolopyridines have shown promising activity against a range of diseases including cancer, inflammation, and infectious diseases, making them valuable candidates for further exploration in the development of new therapeutic agents.

In summary, oxazolopyridines represent an important class of heterocycles that offer versatile opportunities for application across multiple fields within chemical research and drug discovery.

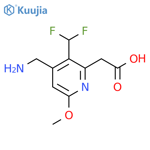

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

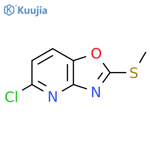

|

2,6-dichloro-1,3oxazolo4,5-bpyridine | 1211529-07-5 | C6H2Cl2N2O |

|

6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one | 1367856-71-0 | C6H3ClN2O2 |

|

5-Bromo-oxazolo[5,4-b]pyridine | 1393568-42-7 | C6H3BrN2O |

|

5-chloro-2-methylsulfanyl-oxazolo[4,5-b]pyridine | 1783370-92-2 | C7H5ClN2OS |

|

2-(tert-Butyl)oxazolo4,5-cpyridin-7-ol | 1305325-10-3 | C10H12N2O2 |

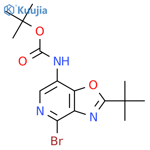

|

tert-Butyl (4-bromo-2-(tert-butyl)oxazolo4,5-cpyridin-7-yl)carbamate | 1346447-38-8 | C15H20BrN3O3 |

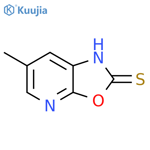

|

6-Methyloxazolo[5,4-b]pyridine-2-thiol | 1257069-30-9 | C7H6N2OS |

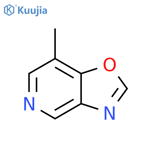

|

7-Methyloxazolo[4,5-c]pyridine | 1823960-88-8 | C7H6N2O |

|

1,3oxazolo5,4-bpyridin-5-amine | 1783416-42-1 | C6H5N3O |

|

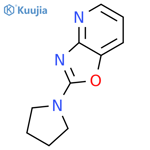

Oxazolo[4,5-b]pyridine, 2-(1-pyrrolidinyl)- | 113520-21-1 | C10H11N3O |

Literatura relevante

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

Proveedores recomendados

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados

-

-

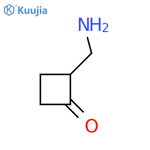

Chloroac-nle-oh Cas No: 56787-36-1

Chloroac-nle-oh Cas No: 56787-36-1 -

-

-